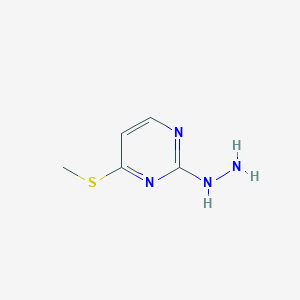
Pyrimidine, 2-hydrazinyl-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-hydrazinyl-4-(methylthio)- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a hydrazinyl group at position 2 and a methylthio group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-hydrazinyl-4-(methylthio)- typically involves the reaction of 2-chloro-4-(methylthio)pyrimidine with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-hydrazinyl-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidines.
Scientific Research Applications
Pyrimidine, 2-hydrazinyl-4-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the development of neuroprotective and anti-inflammatory agents.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-hydrazinyl-4-(methylthio)- involves its interaction with various molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, indicating its potential anti-inflammatory properties . The compound also interacts with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-2-(methylthio)pyrimidine: Similar in structure but with different substitution patterns.
Thieno[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring but are fused with a thiophene ring, exhibiting different biological activities.
Uniqueness
Pyrimidine, 2-hydrazinyl-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydrazinyl and methylthio groups makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C5H8N4S |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
(4-methylsulfanylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C5H8N4S/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |
InChI Key |
IFWXEWNMYKZJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















